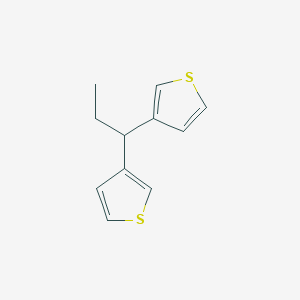
3,3'-(Propane-1,1-diyl)dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Propane-1,1-diyl)dithiophene is an organic compound characterized by the presence of two thiophene rings connected by a propane bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Propane-1,1-diyl)dithiophene typically involves the reaction of thiophene derivatives with propane-1,1-diyl intermediates. One common method includes the use of Grignard reagents to form the propane bridge between two thiophene rings. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of catalysts like palladium or nickel complexes to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for 3,3’-(Propane-1,1-diyl)dithiophene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-(Propane-1,1-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophene rings into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products: The major products formed from these reactions include substituted thiophenes, sulfoxides, and sulfones, which can further undergo additional functionalization for various applications .
Aplicaciones Científicas De Investigación
3,3’-(Propane-1,1-diyl)dithiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism by which 3,3’-(Propane-1,1-diyl)dithiophene exerts its effects is primarily through its interaction with molecular targets in various pathways. The thiophene rings can participate in π-π stacking interactions, which are crucial for its electronic properties.
Comparación Con Compuestos Similares
1,3-Propanedithiol: This compound has a similar propane backbone but with thiol groups instead of thiophene rings.
Thiophene and Diketopyrrolopyrrole Based Polymers: These compounds share the thiophene ring structure but differ in their functional groups and applications.
Uniqueness: 3,3’-(Propane-1,1-diyl)dithiophene is unique due to its combination of a propane bridge and thiophene rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Propiedades
Número CAS |
141080-31-1 |
|---|---|
Fórmula molecular |
C11H12S2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
3-(1-thiophen-3-ylpropyl)thiophene |
InChI |
InChI=1S/C11H12S2/c1-2-11(9-3-5-12-7-9)10-4-6-13-8-10/h3-8,11H,2H2,1H3 |
Clave InChI |
KLHUSSATRKDBFE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CSC=C1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


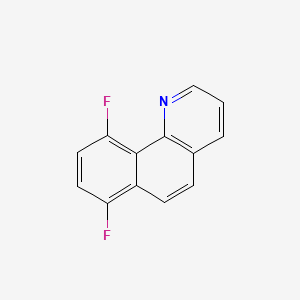
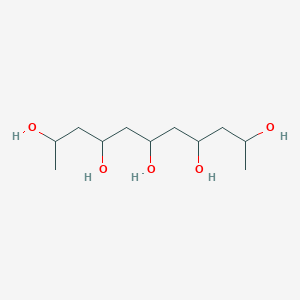

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)

![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
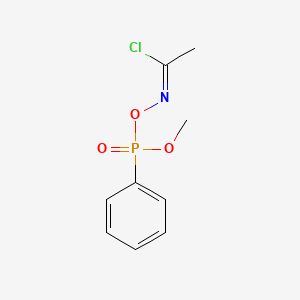
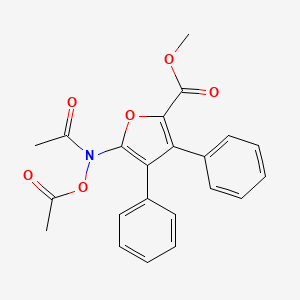
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
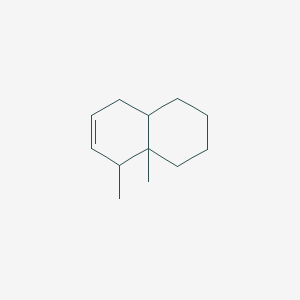
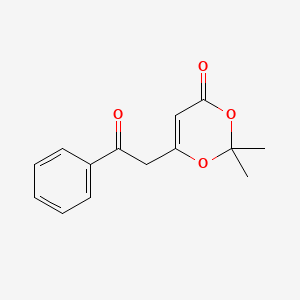
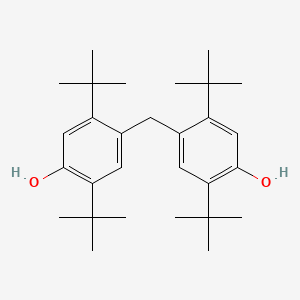
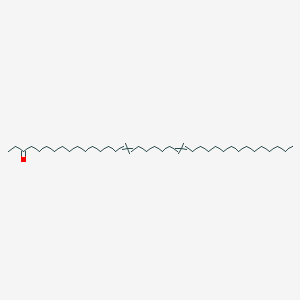
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
